![molecular formula C21H23N5O B2763699 (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421501-10-1](/img/structure/B2763699.png)
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains an imidazole ring, a pyridine ring, and a piperazine ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms.
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . In one example, a solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and a corresponding substituted acetophenone in methanol, with continuous stirring at ambient temperature until the reaction was complete .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a pyridine ring, which is further attached to a piperazine ring. The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They are used as synthons in the development of new drugs and show various biological activities .Scientific Research Applications
Antiviral Activity
Imidazole derivatives exhibit antiviral potential. Researchers have identified compounds containing the imidazole ring as effective against various viruses. These include HIV, herpes simplex virus (HSV), and influenza. The compound may play a role in inhibiting viral replication or entry into host cells .
Antibacterial Properties
Imidazole-based molecules have shown antibacterial activity. They can target bacterial enzymes, disrupt cell membranes, or interfere with essential metabolic pathways. Our compound might contribute to combating bacterial infections .
Anti-Inflammatory Effects
Imidazoles possess anti-inflammatory properties. They can modulate immune responses and reduce inflammation. Our compound could potentially be explored as an anti-inflammatory agent .
Anticancer Potential
Researchers have investigated imidazole derivatives for their anticancer effects. These compounds may inhibit tumor growth, induce apoptosis (programmed cell death), or interfere with cancer cell signaling pathways. Our compound might hold promise in cancer therapy .
Antidiabetic Activity
Some imidazole-containing compounds exhibit antidiabetic properties. They may regulate blood glucose levels or enhance insulin sensitivity. Our compound could be a candidate for further exploration in diabetes research .
Histamine Receptor Modulation
Imidazoles play a crucial role in histamine receptor modulation. Histamine receptors are involved in allergic responses, gastric acid secretion, and neurotransmission. Our compound might interact with these receptors, impacting various physiological processes .
Future Directions
properties
IUPAC Name |
(4-imidazol-1-ylpyridin-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(20-16-19(6-8-23-20)26-11-9-22-17-26)25-14-12-24(13-15-25)10-7-18-4-2-1-3-5-18/h1-6,8-9,11,16-17H,7,10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSPAHAPWSXEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone |
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